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molecular formula C15H13BrClFO2 B8537731 (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol

(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol

Cat. No. B8537731
M. Wt: 359.62 g/mol
InChI Key: NBXDEJGLPKMAHF-UHFFFAOYSA-N
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Patent
US08609622B2

Procedure details

(5-bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanol 4d (12.7 g, 35.3 mmol) was dissolved in 100 mL dichloromethane, followed by addition of triethyl silicane (16.9 mL, 106 mmol) and dropwise addition of boron trifluoride etherate (8.95 mL, 70.6 mmol). The reaction mixture was stirred for 3 hours. Thereafter, the reaction mixture was partitioned after 50 mL saturated sodium bicarbonate solution were added. The aqueous phase was extracted with ethyl acetate (100 mL×2) and the organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography with elution system B to obtain the title compound 4-[(5-bromo-2-chloro-phenyl)methyl]-1-ethoxy-2-fluoro-benzene 4e (10 g, pale yellow grease), yield: 82.4%. 1H NMR (400 MHz, CDCl3): δ 7.33-7.27 (m, 3H), 6.95-6.90 (m, 3H), 4.14 (q, 2H), 4.01 (s, 2H), 1.49 (t, 3H).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
triethyl silicane
Quantity
16.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:20])=[C:6]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[CH:11]=2)O)[CH:7]=1.B(F)(F)F.CCOCC>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:20])=[C:6]([CH2:8][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[C:12]([F:19])[CH:11]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC(=C(C=C1)OCC)F)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
triethyl silicane
Quantity
16.9 mL
Type
reactant
Smiles
Name
Quantity
8.95 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture was partitioned after 50 mL saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (100 mL×2)
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromatography with elution system B

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC1=CC(=C(C=C1)OCC)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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